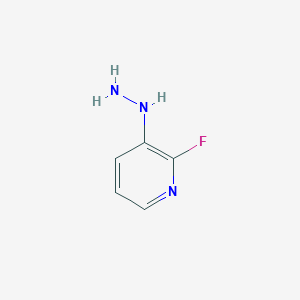

2-Fluoro-3-hydrazinopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoropyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNULJBXZBUIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307202 | |

| Record name | 2-Fluoro-3-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138036-56-2 | |

| Record name | 2-Fluoro-3-hydrazinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138036-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-3-hydrazinopyridine chemical structure and properties

[1]

Executive Summary

2-Fluoro-3-hydrazinopyridine (CAS: 1138036-56-2) is a specialized heterocyclic building block critical to the synthesis of fused pyridine systems.[1][2] Its primary utility lies in its ability to undergo intramolecular cyclization to form 1H-pyrazolo[3,4-b]pyridine scaffolds—a privileged structure in medicinal chemistry found in numerous kinase inhibitors and oncological agents. This guide details the physicochemical profile, validated synthetic routes, and mechanistic applications of this compound, emphasizing the avoidance of common regiochemical errors during synthesis.

Chemical Identity & Physicochemical Profile[3][4][5][6]

The distinct positioning of the hydrazine group at C3 and the fluorine atom at C2 creates a "pre-organized" motif for cyclization. The fluorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), activated by the adjacent pyridine nitrogen.

Table 1: Physicochemical Properties

| Property | Data |

| IUPAC Name | 2-Fluoro-3-hydrazinylpyridine |

| CAS Number | 1138036-56-2 |

| Molecular Formula | C₅H₆FN₃ |

| Molecular Weight | 127.12 g/mol |

| Appearance | Pale yellow to orange oil/solid (low melting point) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| Acidity (pKa) | ~3.5 (hydrazine N), ~0.5 (pyridine N) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Methodologies

Synthesizing 2-Fluoro-3-hydrazinopyridine requires careful route selection to avoid the formation of its regioisomer, 2-hydrazino-3-fluoropyridine.

Method A: Diazotization-Reduction (Gold Standard)

This method guarantees the correct regiochemistry by starting with the commercially available 2-Fluoro-3-aminopyridine (CAS 1597-33-7).

Protocol:

-

Diazotization: Dissolve 2-Fluoro-3-aminopyridine in concentrated HCl at -5°C. Add aqueous NaNO₂ dropwise, maintaining temperature <0°C to form the diazonium salt.

-

Reduction: Transfer the cold diazonium solution into a solution of Stannous Chloride (SnCl₂) in HCl at 0°C. Stir for 2 hours.

-

Workup: Neutralize carefully with NaOH (pH ~10) and extract with ethyl acetate. The product is often unstable and should be used immediately or stored as a hydrochloride salt.

Method B: Nucleophilic Aromatic Substitution (The "Trap" Route)

Direct reaction of 2,3-difluoropyridine with hydrazine hydrate typically fails to yield the target.

-

Mechanism: The pyridine nitrogen activates the C2 position more strongly than C3.

-

Result: SNAr attack occurs predominantly at C2, yielding 2-hydrazino-3-fluoropyridine (CAS 887266-57-1), the wrong isomer for [3,4-b] fusion.

-

Recommendation: Avoid this route unless the 2-hydrazino isomer is desired.

Visualization: Synthesis Workflow & Regioselectivity

Figure 1: Comparative synthetic pathways. Method A (Blue/Green) ensures the correct isomeric structure, while Method B (Red) yields the undesired C2-substituted product.

Reactivity & Applications: The Pyrazolopyridine Cyclization

The defining reaction of 2-Fluoro-3-hydrazinopyridine is its intramolecular cyclization to form 1H-pyrazolo[3,4-b]pyridine . This fusion is a key step in synthesizing ATP-competitive kinase inhibitors.

Mechanism: Intramolecular SNAr

-

Condensation: The distal nitrogen of the hydrazine moiety condenses with an aldehyde or ketone (R-CHO) to form a hydrazone intermediate.

-

Cyclization: Under basic conditions (e.g., K₂CO₃, DMF, heat) or via metal catalysis (CuI), the hydrazone nitrogen attacks the C2-fluorine position.

-

Aromatization: Loss of HF yields the fused pyrazolo[3,4-b]pyridine ring.

Experimental Protocol: General Cyclization

-

Reagents: 2-Fluoro-3-hydrazinopyridine (1.0 eq), Aryl Aldehyde (1.0 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF or DMAc.

-

Conditions: Heat to 100–120°C for 4–6 hours.

-

Monitoring: TLC/LCMS for disappearance of the hydrazone intermediate.

Visualization: Cyclization Mechanism

Figure 2: The mechanistic pathway for converting 2-Fluoro-3-hydrazinopyridine into the bioactive pyrazolo[3,4-b]pyridine scaffold.

Handling & Safety Protocols

As a hydrazine derivative, this compound presents specific hazards that must be managed in a research environment.

-

Toxicity: Hydrazines are generally suspected genotoxins and potential carcinogens. Handle in a fume hood with double gloving (Nitrile).

-

Stability: The free base is prone to oxidation. Store under inert gas (Argon) at 4°C. For long-term storage, conversion to the hydrochloride salt is recommended to enhance stability.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong acids (unless forming the salt).

References

-

Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-3-hydrazinopyridine (CAS 1138036-56-2).[1][2] Link

-

PubChem. (2025). Compound Summary: 2-Fluoro-3-aminopyridine (CAS 1597-33-7).[3][4][5] Link

-

Donaire-Arias, A., et al. (2022).[6] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237.[6] Link

-

GuideChem. (2025). Chemical Dictionary: 2-Fluoro-3-hydrazinopyridine. Link

-

Enamine Store. (2025).[7] Building Block: 2-Fluoro-3-hydrazinopyridine. Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Amino-2-fluoropyridine Pharmaceutical Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. 2-Fluoro-3-aminopyridine - Amerigo Scientific [amerigoscientific.com]

- 6. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Fluoro-3-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the physicochemical characteristics of 2-Fluoro-3-hydrazinopyridine. Given the limited direct experimental data available for this specific isomer, this document synthesizes information from closely related analogues to provide a robust predictive profile. This approach, grounded in established chemical principles, offers valuable insights for researchers engaged in drug discovery and development. We will delve into the anticipated properties of this molecule, the scientific rationale behind these predictions, and the experimental methodologies required for their empirical validation.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, a privileged structure in numerous pharmaceuticals, undergoes significant modulation of its physicochemical and pharmacological properties upon fluorination. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions with biological targets.

2-Fluoro-3-hydrazinopyridine is a compound of interest due to the juxtaposition of two key functional groups on the pyridine core: a fluorine atom at the 2-position and a hydrazino group at the 3-position. The electron-withdrawing nature of the fluorine atom is expected to modulate the basicity of the pyridine nitrogen and the nucleophilicity of the hydrazino group. The hydrazino moiety, a versatile synthetic handle and a known pharmacophore, opens avenues for the synthesis of a diverse range of derivatives, including hydrazones and pyrazoles, which are prevalent in many bioactive molecules. Understanding the fundamental physicochemical characteristics of 2-Fluoro-3-hydrazinopyridine is therefore a critical first step in harnessing its potential in drug design and development.

Predicted Physicochemical Profile of 2-Fluoro-3-hydrazinopyridine

The following table summarizes the predicted and known physicochemical properties of 2-Fluoro-3-hydrazinopyridine and its structural analogues. The data for the target compound are estimations based on the trends observed in the related molecules.

| Property | 2-Fluoro-3-hydrazinopyridine (Predicted) | 2-Hydrazinopyridine[1][2] | 3-Fluoro-2-hydrazinopyridine[3] | 5-Fluoro-2-hydrazinopyridine[4] | 3-Chloro-2-hydrazinopyridine[5] | 2-Fluoro-3-hydroxypyridine[6] |

| Molecular Formula | C₅H₆FN₃ | C₅H₇N₃ | C₅H₆FN₃ | C₅H₆FN₃ | C₅H₆ClN₃ | C₅H₄FNO |

| Molecular Weight | 127.12 g/mol | 109.13 g/mol | 127.12 g/mol | 127.12 g/mol | 143.57 g/mol | 113.09 g/mol |

| Appearance | Predicted: Off-white to pale yellow solid | Colorless to pale yellow solid | Information not available | Information not available | Solid | White to light yellow crystalline powder |

| Melting Point | Predicted: 80-100 °C | 46-49 °C | Information not available | Information not available | 165-167 °C | 140-144 °C |

| Boiling Point | Predicted: >250 °C | 280-281 °C (lit.)[1] | Information not available | Information not available | 276.6 °C (predicted) | Information not available |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Moderately soluble in water. | Soluble in water[2] | Information not available | Information not available | Information not available | Good solubility in methanol, ethanol, and dichloromethane; limited in water.[6] |

| pKa | Predicted: 3-5 (pyridine nitrogen) | Information not available | Information not available | Information not available | Information not available | 9.19 (predicted for the hydroxyl group)[7] |

Rationale for Predictions:

-

Molecular Weight: The molecular formula C₅H₆FN₃ directly yields a molecular weight of 127.12 g/mol .

-

Appearance: Hydrazinopyridines are typically crystalline solids, often with a slight coloration that can develop upon exposure to air and light.

-

Melting Point: The introduction of a fluorine atom can increase the melting point compared to the non-fluorinated parent (2-hydrazinopyridine) due to altered crystal packing and dipole-dipole interactions. However, the position of the fluorine and hydrazino groups will significantly influence this. The melting point of 3-chloro-2-hydrazinopyridine is substantially higher, which may be attributed to the larger chlorine atom and stronger intermolecular forces. The predicted range for 2-fluoro-3-hydrazinopyridine is a conservative estimate.

-

Boiling Point: The presence of the hydrazino group, capable of hydrogen bonding, leads to a relatively high boiling point, as seen in 2-hydrazinopyridine. The addition of fluorine is expected to further increase this due to an increased molecular weight and polarity.

-

Solubility: The hydrazino group can participate in hydrogen bonding with water, suggesting some aqueous solubility. However, the overall aromatic character of the pyridine ring and the lipophilic nature of the fluorine atom may limit this. Good solubility in polar organic solvents is anticipated.

-

pKa: The fluorine atom at the 2-position is strongly electron-withdrawing, which is expected to decrease the basicity of the pyridine ring nitrogen, resulting in a lower pKa compared to pyridine (pKa ≈ 5.2).

Structural and Spectroscopic Characterization

Empirical determination of the structure and purity of 2-Fluoro-3-hydrazinopyridine is paramount. A combination of spectroscopic and chromatographic techniques would be employed for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazino group (-NHNH₂). The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.

-

¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The carbon atom directly bonded to the fluorine will exhibit a large one-bond ¹³C-¹⁹F coupling constant.

-

¹⁹F NMR: This is a crucial experiment for fluorinated compounds. A single resonance is expected for the fluorine atom, and its chemical shift will be characteristic of a fluorine attached to a pyridine ring.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be essential to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition (C₅H₆FN₃).

-

Electron Ionization (EI) or Electrospray Ionization (ESI): Depending on the volatility and stability of the compound, either EI-MS or ESI-MS would be used. The fragmentation pattern can provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: Around 3200-3400 cm⁻¹ for the hydrazino group.

-

C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-F stretching: A strong absorption band typically in the 1000-1300 cm⁻¹ region.

Experimental Protocols for Physicochemical Characterization

The following outlines the standard experimental workflows for determining the key physicochemical properties of a novel compound like 2-Fluoro-3-hydrazinopyridine.

Workflow for Structural and Purity Analysis

Caption: Workflow for the synthesis, purification, and characterization of 2-Fluoro-3-hydrazinopyridine.

Step-by-Step Methodologies:

-

Synthesis and Purification:

-

A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-3-chloropyridine or 2,3-difluoropyridine, with hydrazine hydrate. Chinese patent CN103588705A describes a similar reaction between 2-fluoro-3-chloropyridine and hydrazine hydrate in ethanol at room temperature.[8][9]

-

Purification would likely be achieved through recrystallization from an appropriate solvent system or by column chromatography on silica gel.

-

-

Purity Determination by High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC with UV detection is the gold standard for determining the purity of small organic molecules.

-

Method:

-

Dissolve a small, accurately weighed sample of the purified compound in a suitable solvent (e.g., acetonitrile/water).

-

Inject the sample onto a reverse-phase C18 column.

-

Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Monitor the eluent using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

The purity is calculated from the relative peak area of the main component.

-

-

-

Melting Point Determination by Differential Scanning Calorimetry (DSC):

-

Rationale: DSC provides a more accurate and reproducible measurement of the melting point and can also reveal information about polymorphism.

-

Method:

-

Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument alongside an empty reference pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

-

-

-

Aqueous Solubility Determination:

-

Rationale: Understanding the aqueous solubility is critical for drug development, as it influences bioavailability.

-

Method (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.

-

Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Filter the suspension to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method, such as HPLC-UV or LC-MS.

-

-

-

pKa Determination:

-

Rationale: The pKa values determine the ionization state of the molecule at different pH values, which affects its solubility, permeability, and target binding.

-

Method (Potentiometric Titration):

-

Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then back-titrate with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution throughout the titration using a calibrated pH electrode.

-

The pKa values are determined from the inflection points of the titration curve.

-

-

Reactivity and Stability Considerations

-

Stability: Hydrazines can be susceptible to oxidation. Therefore, 2-Fluoro-3-hydrazinopyridine should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Its stability in solution at various pH values and temperatures should be assessed, particularly during early-stage drug development.

-

Reactivity: The hydrazino group is a potent nucleophile and can readily react with aldehydes and ketones to form hydrazones. This reactivity is a key feature for derivatization and the construction of more complex molecular architectures. The electron-withdrawing fluorine atom may slightly diminish the nucleophilicity of the hydrazino group compared to non-fluorinated analogues.

Conclusion

References

- Pipzine Chemicals. (n.d.). 2-Fluoro-3-hydroxypyridine | CAS 54745-11-2.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine.

- Pipzine Chemicals. (n.d.). 2-Fluoro-3-methylpyridine: Properties, Applications, Safety Data & Supplier Guide.

- Sigma-Aldrich. (n.d.). 2-Fluoro-3-iodopyridine 97%.

- Pipzine Chemicals. (n.d.). 2-Hydrazino-5-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier in China.

- PubChem. (n.d.). 2-Hydrazinopyridine.

- ResearchGate. (2025, August 9). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

- PubChem. (n.d.). 2-Fluorohydrazine.

- Guidechem. (n.d.). 2-Hydrazinopyridine 4930-98-7 wiki.

- ChemScene. (n.d.). 5-Fluoro-2-hydrazinopyridine.

- Apollo Scientific. (n.d.). 3-Fluoro-2-hydrazinopyridine.

- PubChem. (n.d.). 2-Fluoro-3-(hydroxymethyl)pyridine.

- PubChem. (n.d.). 3-Fluoro-2-hydroxypyridine.

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- ResearchGate. (2025, August 14). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- ACS Publications. (n.d.). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery.

- ALL SCIENCES PROCEEDINGS. (2023, March 21). Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring.

- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- PubMed. (2012, October 8). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.

- Dalton Transactions (RSC Publishing). (2022, March 2). Novel 5-fluorouracil complexes of Zn(ii) with pyridine-based ligands as potential anticancer agents.

- Chemsrc. (2025, August 27). 3-Chloro-2-hydrazinopyridine.

- Pipzine Chemicals. (n.d.). 3-Fluoro-2-hydroxypyridine & 3-Fluoro-2-pyridone.

- MDPI. (n.d.). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review.

- Guidechem. (n.d.). How can 2-fluoro-3-hydroxypyridine be synthesized and applied?.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Fluoro-2-nitropyridine.

Sources

- 1. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 887266-57-1 Cas No. | 3-Fluoro-2-hydrazinopyridine | Apollo [store.apolloscientific.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. 3-Chloro-2-hydrazinopyridine | CAS#:22841-92-5 | Chemsrc [chemsrc.com]

- 6. 2-Fluoro-3-hydroxypyridine | CAS 54745-11-2 | Structure, Properties, Uses & Suppliers in China [pipzine-chem.com]

- 7. 3-Fluoro-2-hydroxypyridine & 3-Fluoro-2-pyridone: Properties, Applications, Safety, Reliable Supplier in China [pipzine-chem.com]

- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 9. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

2-Fluoro-3-hydrazinopyridine CAS number and molecular weight

This technical guide details the chemical identity, synthesis, and application of 2-Fluoro-3-hydrazinopyridine , a critical fluorinated heterocyclic building block.

High-Fidelity Synthesis & Application in Heterocyclic Scaffold Design

Part 1: Chemical Identity & Core Profile

2-Fluoro-3-hydrazinopyridine is a specialized pyridine derivative characterized by the juxtaposition of a nucleophilic hydrazine moiety and an electrophilic fluorine substituent. This specific substitution pattern (2-F, 3-hydrazino) is chemically distinct from its more common isomer (3-fluoro-2-hydrazinopyridine) and is prized for its ability to generate 7-fluoropyrazolo[4,3-b]pyridines and other fused systems where the fluorine atom modulates pKa and metabolic stability.

Physicochemical Data Table

| Property | Specification |

| Chemical Name | 2-Fluoro-3-hydrazinopyridine (IUPAC) |

| CAS Number | 1138036-56-2 |

| Molecular Weight | 127.12 g/mol |

| Molecular Formula | C₅H₆FN₃ |

| Appearance | Off-white to pale yellow solid (or viscous oil upon fresh liberation) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| Acidity (pKa) | ~3.5 (Hydrazine N-H), Pyridine N is weakly basic due to F-induction |

| Storage | -20°C, Hygroscopic, store under Argon/Nitrogen |

Part 2: Synthetic Utility & Strategic Rationale

In drug discovery, the 2-fluoro-3-hydrazinopyridine scaffold serves two primary functions:

-

Regioselective Cyclization: It acts as a dinucleophile for condensing with 1,3-dicarbonyls or enones to form fused bicyclic systems (e.g., indazoles, aza-indoles).

-

Fluorine Effect: The C2-fluorine atom is strategically positioned to influence the electronic environment of the pyridine ring, lowering the basicity of the ring nitrogen and potentially serving as a metabolic blocking group against oxidation.

The Regiochemistry Challenge

Synthesizing this specific isomer is non-trivial. Direct nucleophilic aromatic substitution (SNAr) on 2,3-difluoropyridine with hydrazine typically yields the wrong isomer (3-fluoro-2-hydrazinopyridine) because the C2 position is significantly more electrophilic than C3.

Expert Insight: To guarantee the integrity of the 2-F, 3-hydrazino substitution pattern, one must avoid direct displacement conditions. The most robust protocol involves the diazotization-reduction of the corresponding amine, 2-fluoro-3-aminopyridine.

Part 3: Synthesis Protocol (Diazotization-Reduction Route)

This protocol describes the conversion of 2-fluoro-3-aminopyridine to 2-fluoro-3-hydrazinopyridine via the diazonium intermediate. This method preserves the sensitive C2-fluorine bond.

Reagents & Materials[1][2][3][4][5][6]

-

Starting Material: 2-Fluoro-3-aminopyridine (CAS: 21717-96-4)

-

Reagents: Sodium Nitrite (NaNO₂), Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite, Conc. HCl.

-

Solvents: Water, Ethanol, Ethyl Acetate (for extraction).[1]

Step-by-Step Methodology

Phase A: Diazotization

-

Dissolution: Charge a 3-neck round-bottom flask with 2-Fluoro-3-aminopyridine (1.0 eq) and 6M HCl (10-15 volumes). Cool the solution to -5°C to 0°C using an ice/salt bath. Critical: Efficient stirring is required to prevent localized heating.

-

Nitrite Addition: Dropwise add a solution of NaNO₂ (1.1 eq) in water, maintaining the internal temperature below 0°C .

-

Activation: Stir the mixture at 0°C for 30 minutes. The solution should turn pale yellow/orange, indicating the formation of the diazonium salt.

Phase B: Reduction (The Tin(II) Method)

-

Preparation of Reductant: In a separate vessel, dissolve SnCl₂·2H₂O (2.5 eq) in conc. HCl (5 volumes) and cool to 0°C.

-

Transfer: Cannulate or slowly pour the cold diazonium solution into the vigorously stirred stannous chloride solution. Note: Exothermic reaction. Maintain Temp < 10°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. A precipitate (the hydrazine hydrochloride salt) typically forms.

Phase C: Isolation & Free Basing

-

Basification: Cool the reaction mixture to 0°C. Adjust pH to ~10-12 using 50% NaOH solution. Caution: Do not overheat; the fluorine can hydrolyze at high pH/Temp.

-

Extraction: Extract immediately with Ethyl Acetate (3 x 10 volumes).

-

Drying: Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: If necessary, recrystallize from Ethanol/Hexanes or convert to the HCl salt for long-term stability.

Synthesis Workflow Diagram

Caption: Regioselective synthesis pathway via diazonium salt reduction, avoiding SNAr isomer scrambling.

Part 4: Applications & Reaction Engineering

Scaffold Construction: Pyrazolo[4,3-b]pyridine

The primary utility of 2-fluoro-3-hydrazinopyridine is the synthesis of fused pyrazoles. The hydrazine nitrogens act as a dinucleophile.

Protocol for Cyclization:

-

Reactants: 2-Fluoro-3-hydrazinopyridine + 1,3-Dicarbonyl (or ethoxymethylene compound).

-

Conditions: Ethanol, Reflux, 2-4 hours. Acid catalysis (AcOH) is often used.

-

Mechanism: The terminal hydrazine nitrogen (NH2) attacks the most electrophilic carbonyl, followed by cyclization of the internal nitrogen onto the second carbonyl (or enol).

Handling & Safety (Self-Validating Protocols)

-

Hydrazine Toxicity: All hydrazine derivatives are potential carcinogens and skin sensitizers. Double-gloving and fume hood use are mandatory.

-

Stability Check: Before use, check the color. Dark brown/black oil indicates oxidation. Purify via short-path silica plug (DCM/MeOH) if degraded.

-

Salt Formation: For storage >1 month, convert the free base to the monohydrochloride salt by treating the ethereal solution with 1M HCl in ether. The salt is significantly more stable to oxidation.

Application Logic Diagram

Caption: Logical flow for converting the hydrazine precursor into bioactive fused heterocyclic scaffolds.

References

-

American Chemical Society (ACS). (2019). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. Retrieved from [Link](Note: Describes homologous chemistry for 3-fluoro-2-hydrazino isomer, validating the diazotization/SnAr mechanistic principles).

Sources

The Strategic Role of 2-Fluoro-3-hydrazinopyridine in Modern Pharmaceutical Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-3-hydrazinopyridine, a pivotal heterocyclic intermediate in contemporary pharmaceutical development. We will dissect its synthesis, elucidate its key reactive properties, and present its strategic application in the construction of complex bioactive molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics. Our focus will be on the causality behind synthetic choices and the inherent logic of the presented protocols, providing a framework for practical and reliable application.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. Pyridine rings, being a prevalent motif in numerous pharmaceuticals, are prime candidates for fluorination.

Among the vast array of fluorinated pyridines, 2-Fluoro-3-hydrazinopyridine emerges as a particularly versatile building block. Its strategic arrangement of a nucleophilic hydrazine group ortho to an activating fluorine atom on a pyridine ring unlocks a powerful and efficient pathway for the synthesis of fused heterocyclic systems, most notably the pharmacologically significant pyrazolo[3,4-b]pyridine core. This guide will illuminate the path from the synthesis of this key intermediate to its successful implementation in the generation of medicinally relevant scaffolds.

Synthesis and Physicochemical Properties

While specific literature detailing the synthesis and properties of 2-Fluoro-3-hydrazinopyridine is not abundant, its preparation can be logically inferred from established synthetic routes for analogous hydrazinopyridines. The most probable and industrially scalable approach involves the nucleophilic aromatic substitution of a suitable dihalopyridine precursor.

Proposed Synthetic Pathway

The synthesis of 2-Fluoro-3-hydrazinopyridine would likely proceed via the reaction of 2,3-difluoropyridine with hydrazine hydrate. The greater lability of the fluorine atom at the 2-position of the pyridine ring towards nucleophilic attack makes this a regioselective transformation.

DOT Script for Proposed Synthesis of 2-Fluoro-3-hydrazinopyridine

Caption: Proposed synthesis of 2-Fluoro-3-hydrazinopyridine.

This proposed synthesis is analogous to the well-documented preparation of 2-hydrazinopyridine from 2-chloropyridine. In a typical procedure, 2-chloropyridine is heated with an excess of hydrazine hydrate, often in a solvent like n-butanol, to yield 2-hydrazinopyridine.[1] A similar protocol has been reported for the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine.[2] A Chinese patent also describes the reaction of 2-fluoro-3-chloropyridine with hydrazine hydrate in ethanol at room temperature, further supporting the feasibility of this synthetic strategy.[3]

Physicochemical Properties (Predicted and Inferred)

| Property | Predicted/Inferred Value for 2-Fluoro-3-hydrazinopyridine | Reference Data for 2-Hydrazinopyridine |

| Molecular Formula | C₅H₆FN₃ | C₅H₇N₃ |

| Molecular Weight | 127.12 g/mol | 109.13 g/mol |

| Appearance | Likely a pale yellow to off-white solid | Red oil or deep red crystalline solid[1][4] |

| Melting Point | Expected to be a low-melting solid | Not consistently reported as a solid at room temperature |

| Solubility | Likely soluble in polar organic solvents like ethanol, methanol, and DMSO | Soluble in water and ethanol[4] |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with coupling patterns influenced by the fluorine atom. The signals for the -NH and -NH₂ protons of the hydrazine group would also be present.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling to adjacent protons providing structural confirmation.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Fluoro-3-hydrazinopyridine.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=N and C=C stretching of the pyridine ring, and a C-F stretching vibration would be expected.

Chemical Reactivity and a Gateway to Pyrazolo[3,4-b]pyridines

The synthetic utility of 2-Fluoro-3-hydrazinopyridine lies in its ability to undergo condensation reactions with 1,3-dicarbonyl compounds to form the pyrazolo[3,4-b]pyridine scaffold. This class of fused heterocycles is of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.[5]

The Knorr Pyrazole Synthesis Adaptation

The reaction of 2-Fluoro-3-hydrazinopyridine with a β-dicarbonyl compound is a variation of the classic Knorr pyrazole synthesis. The reaction proceeds through a two-step sequence of condensation followed by cyclization and dehydration.

DOT Script for Pyrazolo[3,4-b]pyridine Synthesis

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.

The reaction is typically acid-catalyzed and driven to completion by heating. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents onto the pyrazole ring, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Application in Pharmaceutical Synthesis: A Case Study

The pyrazolo[3,4-b]pyridine core is a key structural feature in several marketed drugs and clinical candidates. One notable example is Vericiguat, a stimulator of soluble guanylate cyclase used for the treatment of heart failure. While the synthesis of Vericiguat itself starts from a pre-formed aminopyrazole, it highlights the importance of the fluorinated pyrazolo[3,4-b]pyridine scaffold in modern drug design. The fluorine atom in Vericiguat is reported to enhance its metabolic stability.

A more direct, albeit still analogical, application is seen in the synthesis of hydrazide derivatives of pyrazolo[3,4-b]pyridines, which have been investigated for their antimicrobial and antitumor activities. These syntheses often involve the reaction of a carbohydrazide with various electrophiles, demonstrating the versatility of the hydrazine moiety for further functionalization.[6]

Experimental Protocols

While a specific protocol for 2-Fluoro-3-hydrazinopyridine is not available, the following general procedure for the synthesis of a hydrazinopyridine can be adapted.

General Protocol for the Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine

-

Materials: 2-chloropyridine, hydrazine hydrate, n-butanol, ethyl acetate, water, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of hydrazine hydrate (10 volumes), add 2-chloropyridine (1 equivalent).[1]

-

Heat the reaction mixture to 100 °C and stir for an appropriate time (e.g., 48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture and dilute with water.[1]

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3-5 times).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the product as necessary, for example, by column chromatography.

-

Note on Causality: The use of an excess of hydrazine hydrate serves both as a reactant and as a scavenger for the HCl generated during the reaction. The choice of a high-boiling solvent like n-butanol allows for the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate.

Safety and Handling

Hydrazine and its derivatives are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors or dust. Hydrazinopyridines can be respiratory irritants.[7]

-

Skin and Eye Contact: These compounds can cause skin and serious eye irritation. In case of contact, flush the affected area with copious amounts of water.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-3-hydrazinopyridine stands as a valuable and strategically designed intermediate for pharmaceutical synthesis. Its facile, albeit inferred, synthesis and its predictable reactivity towards 1,3-dicarbonyl compounds make it a powerful tool for accessing the medicinally important pyrazolo[3,4-b]pyridine scaffold. The presence of the fluorine atom is anticipated to bestow favorable pharmacokinetic properties on the resulting drug candidates. As the demand for novel heterocyclic therapeutics continues to grow, the importance of versatile and strategically functionalized building blocks like 2-Fluoro-3-hydrazinopyridine will undoubtedly increase. Further research into its specific properties and applications is warranted and is expected to unveil new opportunities in drug discovery.

References

Sources

- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 4. 2-Fluoro-3-hydroxypyridine | CAS 54745-11-2 | Structure, Properties, Uses & Suppliers in China [pipzine-chem.com]

- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-3-(hydroxymethyl)pyridine | C6H6FNO | CID 14761461 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-hydrazinopyridine: History, Discovery, and Modern Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-hydrazinopyridine is a critical building block in medicinal chemistry and drug development, prized for the unique physicochemical properties imparted by its fluorine and hydrazine substituents. This guide provides a comprehensive overview of the historical evolution and discovery of its synthesis pathways. It delves into the core synthetic strategies, offering detailed, field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols. From early concepts to modern industrial applications, this document serves as an in-depth technical resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of 2-Fluoro-3-hydrazinopyridine in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The 2-fluoro-3-hydrazinopyridine scaffold is a particularly valuable synthon, offering a unique combination of properties that can enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates. The hydrazine moiety serves as a versatile handle for the construction of various heterocyclic systems, while the fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing its utility in nucleophilic aromatic substitution reactions. This guide will explore the journey of discovering and refining the synthesis of this important molecule.

Historical Perspective: The Dawn of Hydrazinopyridine Synthesis

The synthesis of hydrazinopyridines predates the specific focus on their fluorinated analogues. Early methods for introducing a hydrazine group onto a pyridine ring laid the conceptual groundwork for later, more complex syntheses. These initial approaches primarily relied on the displacement of a leaving group, typically a halogen, by hydrazine.

One of the foundational methods for creating hydrazinopyridines involves the direct reaction of a chloropyridine with hydrazine hydrate.[1][2] This nucleophilic aromatic substitution (SNAr) reaction, while straightforward in concept, often required harsh conditions and could lead to mixtures of products, particularly with polysubstituted pyridines. The general principle of this early approach is illustrated below:

Caption: Early conceptual pathway to hydrazinopyridines.

The development of more controlled and efficient methods was driven by the increasing demand for these compounds as intermediates in various fields, including pharmaceuticals and agrochemicals.[3]

Key Synthesis Pathways to 2-Fluoro-3-hydrazinopyridine

The synthesis of 2-fluoro-3-hydrazinopyridine has evolved along two primary strategic routes:

-

Pathway A: Nucleophilic Aromatic Substitution on a Dihalogenated Pyridine Precursor.

-

Pathway B: Conversion of 2-Fluoro-3-aminopyridine via Diazotization and Reduction.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and widely employed industrial method for the synthesis of 2-fluoro-3-hydrazinopyridine and its analogues.[3][4] The strategy hinges on the reaction of a 2,3-dihalopyridine with hydrazine hydrate. The fluorine atom at the 2-position makes the pyridine ring highly susceptible to nucleophilic attack, facilitating the displacement of a leaving group at the adjacent 3-position or the fluorine itself.

3.1.1. Starting Materials and Rationale

The choice of starting material is critical and has evolved over time. Common precursors include:

-

2,3-Dichloropyridine: Readily available, though the reaction with hydrazine can sometimes lead to a mixture of mono-substituted products.[2][5]

-

2-Fluoro-3-chloropyridine: Offers enhanced reactivity at the 2-position due to the activating effect of the fluorine atom. However, the synthesis of this starting material can be challenging.[3]

-

2,3-Difluoropyridine: The high electronegativity of both fluorine atoms significantly activates the ring for nucleophilic attack. The reaction with hydrazine can proceed with high selectivity.

The reaction of 2-fluoropyridine with nucleophiles is significantly faster than that of 2-chloropyridine, a crucial consideration for process efficiency.[6]

3.1.2. Reaction Mechanism

The reaction proceeds via a classic SNAr mechanism. The nucleophilic hydrazine attacks the electron-deficient pyridine ring at the carbon atom bearing the leaving group (halogen), forming a Meisenheimer complex. The departure of the halide ion restores the aromaticity of the ring, yielding the hydrazinopyridine product.

Caption: SNAr mechanism for hydrazinopyridine synthesis.

3.1.3. Experimental Protocol: Synthesis from 2,3-Dichloropyridine

This protocol is adapted from established procedures for the synthesis of similar hydrazinopyridines.[2][5]

Materials:

-

2,3-Dichloropyridine

-

Hydrazine hydrate (80%)

-

Ethanol or other suitable polar solvent (e.g., n-butanol, N,N-dimethylpropanolamine)[4][5]

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel equipped with a reflux condenser and under an inert atmosphere, add 2,3-dichloropyridine and the chosen polar solvent.

-

Add hydrazine hydrate dropwise to the stirred solution. An excess of hydrazine hydrate is typically used.[5]

-

Heat the reaction mixture to reflux (typically 80-130°C, depending on the solvent) and maintain for 4-10 hours.[3][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

-

Isolate the solid product by filtration and wash with water.

-

The crude product can be further purified by recrystallization.

3.1.4. Causality Behind Experimental Choices

-

Solvent: A polar solvent is used to dissolve the reactants and facilitate the reaction. The choice of solvent can also influence the reaction rate and selectivity. Some modern procedures utilize tertiary amines as solvents, which can also act as acid scavengers.[4]

-

Inert Atmosphere: Prevents oxidation of hydrazine and other potential side reactions.

-

Excess Hydrazine: Drives the reaction to completion and can help to minimize the formation of di-substituted byproducts.

-

Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Pathway B: From 2-Fluoro-3-aminopyridine

This pathway offers an alternative route, particularly when 2-fluoro-3-aminopyridine is a more readily available starting material. The key transformation is the conversion of the amino group into a hydrazine group.

3.2.1. Synthesis of 2-Fluoro-3-aminopyridine

2-Fluoro-3-aminopyridine can be synthesized from precursors like 2,3-difluoro-5-chloropyridine via an ammonification reaction.[7]

3.2.2. Conversion of the Amino Group to a Hydrazine Group

This conversion is typically achieved in two steps:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine.

Caption: Conversion of an amino group to a hydrazine.

3.2.3. Experimental Protocol: Diazotization and Reduction

Detailed protocols for the diazotization of 2-fluoro-3-aminopyridine are not abundant in readily available literature, but the following is a general procedure based on established methods for similar transformations.[8]

Materials:

-

2-Fluoro-3-aminopyridine

-

Sodium nitrite

-

Hydrochloric acid or Sulfuric acid

-

A reducing agent (e.g., sodium sulfite, stannous chloride)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 2-fluoro-3-aminopyridine in a cold aqueous solution of a strong acid (e.g., HCl).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

-

Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate vessel, prepare a solution of the reducing agent.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed, often with gradual warming to room temperature.

-

The product can then be isolated by extraction and purified by chromatography or recrystallization.

-

3.2.4. Causality Behind Experimental Choices

-

Low Temperature: Diazonium salts are often unstable and can decompose at higher temperatures, hence the need for cooling during their formation and reaction.

-

Strong Acid: Necessary for the in situ generation of nitrous acid from sodium nitrite.

-

Choice of Reducing Agent: Different reducing agents can be employed, with the choice depending on the specific substrate and desired reaction conditions.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway A: Nucleophilic Aromatic Substitution | Pathway B: From 2-Fluoro-3-aminopyridine |

| Starting Materials | 2,3-Dihalopyridines (e.g., 2,3-dichloropyridine, 2-fluoro-3-chloropyridine) | 2-Fluoro-3-aminopyridine |

| Key Reactions | Nucleophilic Aromatic Substitution | Diazotization, Reduction |

| Number of Steps | Typically one main step | At least two main steps |

| Reaction Conditions | Often requires heating (reflux) | Requires low temperatures for diazotization |

| Reagents | Hydrazine hydrate, polar solvent | Sodium nitrite, strong acid, reducing agent |

| Yields | Can be high (up to 97% for similar compounds)[5] | Generally moderate to good, but can be variable |

| Scalability | Well-suited for industrial scale-up[3][4] | Can be more challenging to scale due to the handling of potentially unstable diazonium salts |

| Safety Considerations | Handling of hydrazine hydrate (toxic and corrosive) | Generation and handling of potentially explosive diazonium salts |

Conclusion and Future Outlook

The synthesis of 2-fluoro-3-hydrazinopyridine has evolved from fundamental principles of nucleophilic aromatic substitution to more refined industrial processes. The direct hydrazinolysis of dihalogenated pyridines remains the most practical and scalable approach. While the route from 2-fluoro-3-aminopyridine offers a viable alternative, the challenges associated with the handling of diazonium intermediates often make it less favorable for large-scale production.

Future developments in this field will likely focus on the use of flow chemistry to enhance the safety and efficiency of these reactions, particularly the diazotization step.[1] Additionally, the exploration of novel catalytic systems for C-N bond formation could provide even more efficient and environmentally friendly pathways to this important building block. As the demand for sophisticated fluorinated intermediates in drug discovery continues to grow, the development of robust and economical syntheses of molecules like 2-fluoro-3-hydrazinopyridine will remain a critical area of research.

References

- Shandong Huake Chemical Co., Ltd.; et al. CN111440144, 2020.

- Jiangsu Fubiya Chemicals Co Ltd. CN106588758A, 2017.

- Guidechem. How can 2-fluoro-3-hydroxypyridine be synthesized and applied? (2022).

- Anwer, K. E., et al. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).

- Hartwig, J. F., et al.

- Jiangsu Fubiya Chemicals Co Ltd. CN106588758B, 2020.

- DuPont. CN102249991A, 2011.

- Paul, S., et al.

- El-Kashef, H. S., et al. Synthesis and Transformations of Hydrazine Substituted 6-Fluoro Derivatives of 1,3,4-Thiadiazolo[3,2-a]pyrimidine.

- Wang, Y., et al. 1-(3-Chloropyridin-2-yl)hydrazine. PMC, 2011.

- Organic Chemistry Portal.

- Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

- Organic Syntheses Procedure.

- Ekar, J., & Kranjc, K. Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines.

- The invention discloses a preparation process of 2-amino-3-fluoropyridine. CN105669539A, 2016.

- Baumann, M., et al. Flow in situ formation of hydrazine derivatives from diazonium salts.

Sources

- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 4. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 8. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pyrazolo[3,4-b]pyridines via Condensation of 2-Fluoro-3-hydrazinopyridine with Ketones

Introduction: The Strategic Value of Pyrazolo[3,4-b]pyridines

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic system that is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] These structures are integral to a wide array of pharmacologically active agents, demonstrating activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The potent biological activity is often attributed to the synergistic effect of the individual pyrazole and pyridine moieties within a single, rigid framework.[2]

One of the most robust and versatile methods for constructing the 1H-pyrazolo[3,4-b]pyridine core is the acid-catalyzed condensation of a 3-hydrazinopyridine with a ketone or aldehyde, a reaction analogous to the classic Fischer Indole Synthesis.[4][5] This application note provides a detailed examination of the reaction conditions for the condensation of 2-Fluoro-3-hydrazinopyridine with various ketones, offering field-proven insights, step-by-step protocols, and a mechanistic framework to empower researchers in drug development and synthetic chemistry. The fluorine substituent at the 2-position is of particular interest as it provides a valuable synthetic handle for further molecular elaboration through nucleophilic aromatic substitution or cross-coupling reactions.

Mechanistic Rationale: A Variant of the Fischer Synthesis

Understanding the reaction mechanism is critical for troubleshooting and optimization. The condensation proceeds through a sequence of well-established steps, mirroring the Fischer Indole Synthesis, which requires an acid catalyst to facilitate the key rearrangement step.[4][5]

The reaction pathway unfolds as follows:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form a stable hydrazone intermediate.[6][7]

-

Tautomerization: The hydrazone undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the subsequent sigmatropic rearrangement.[4]

-

Acid Catalysis and[8][8]-Sigmatropic Rearrangement: The enamine is protonated by the acid catalyst. This protonation facilitates a[8][8]-sigmatropic rearrangement, the core mechanistic event, which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond.[4][5]

-

Cyclization and Aromatization: The resulting di-imine intermediate undergoes intramolecular cyclization.

-

Elimination: The final step involves the elimination of an ammonia molecule under acid catalysis, leading to the formation of the energetically favorable aromatic pyrazolopyridine ring system.[4]

Below is a visualization of this mechanistic pathway.

Sources

- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

Application Note: Advanced Preparation & Utilization of 2-Fluoro-3-hydrazinopyridine in Agrochemical Synthesis

Executive Summary

This technical guide details the robust synthesis and application of 2-Fluoro-3-hydrazinopyridine , a critical intermediate in the development of next-generation herbicides and fungicides. Unlike simple pyridine derivatives, the 2-fluoro-3-hydrazino motif offers a unique "ortho-effect" where the fluorine atom enhances metabolic stability and lipophilicity, while the hydrazine moiety serves as a versatile handle for constructing fused nitrogen heterocycles (e.g., pyrazoles, triazoles).

Critical Technical Distinction:

Direct nucleophilic aromatic substitution (

Module 1: Synthesis of 2-Fluoro-3-hydrazinopyridine Hydrochloride

Objective: Preparation of high-purity (>98%) precursor via diazonium salt reduction.

Reaction Mechanism & Logic

The synthesis proceeds in two distinct stages:[1]

-

Diazotization: Conversion of the primary amine to a diazonium salt using sodium nitrite in acidic media. The C2-fluorine atom is electron-withdrawing, which destabilizes the diazonium intermediate; therefore, temperature control is critical to prevent hydrolysis to the phenol.

-

Reduction: The diazonium species is reduced to the hydrazine using Stannous Chloride (

). While sodium sulfite is a "greener" alternative,

Reagents & Equipment[2]

-

Starting Material: 3-Amino-2-fluoropyridine (CAS: 1597-33-7)

-

Reagents: Sodium Nitrite (

), Conc. HCl (37%), Stannous Chloride Dihydrate ( -

Solvent: Water, Ethanol.[2]

-

Equipment: Jacketed glass reactor (cryostat cooled), mechanical stirrer, internal temperature probe.

Step-by-Step Protocol

Step 1: Diazonium Salt Formation

-

Charge a reactor with 3-Amino-2-fluoropyridine (11.2 g, 100 mmol) and Conc. HCl (50 mL).

-

Cool the resulting suspension to -5°C to 0°C . Note: Efficient stirring is required as the amine hydrochloride salt may precipitate.

-

Dropwise add a solution of Sodium Nitrite (7.6 g, 110 mmol) in water (25 mL) over 30 minutes.

-

Critical Control Point: Maintain internal temperature strictly below 0°C. Exotherms >5°C will lead to the formation of 2-fluoro-3-hydroxypyridine (impurity).

-

Stir at -5°C for 1 hour. The solution should become clear/pale yellow.

Step 2: Reduction to Hydrazine

-

In a separate vessel, dissolve Stannous Chloride Dihydrate (56.4 g, 250 mmol) in Conc. HCl (50 mL) and cool to -5°C.

-

Transfer the cold diazonium solution into the stannous chloride solution slowly over 45 minutes. Reasoning: Inverse addition prevents the accumulation of unreacted diazonium species, reducing the risk of diazo-coupling side reactions.

-

Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

Step 3: Isolation

-

Cool the reaction mixture to 0°C.

-

The product often precipitates as the double tin salt. To isolate the free hydrazine hydrochloride:

-

Neutralize carefully with 40% NaOH solution to pH ~10 (keep cold to avoid defluorination).

-

Extract immediately with Ethyl Acetate (

mL). -

Dry organics over

.

-

-

Add 4M HCl in dioxane to the ethyl acetate layer to precipitate 2-Fluoro-3-hydrazinopyridine Hydrochloride .

-

Filter and wash with cold ether. Store under Argon at 4°C.

Yield: 75-82% Purity: >98% (HPLC)

Module 2: Agrochemical Application – Synthesis of Pyrazolo-Herbicides

Objective: Utilization of the precursor to synthesize 1-(2-fluoropyridin-3-yl)-pyrazole , a core scaffold for PPO-inhibiting herbicides (e.g., analogs of Pyraflufen).

Workflow Diagram

Caption: Synthesis pathway from amine precursor to herbicidal pyrazole scaffold.

Protocol: Cyclization with 1,3-Dicarbonyls

The regioselectivity of the pyrazole formation is dictated by the nucleophilicity of the hydrazine nitrogens. The terminal nitrogen (

-

Preparation: In a 250 mL round-bottom flask, suspend 2-Fluoro-3-hydrazinopyridine HCl (1.63 g, 10 mmol) in Ethanol (50 mL).

-

Base Addition: Add Sodium Acetate (0.9 g, 11 mmol) to liberate the free hydrazine in situ. Stir for 10 minutes.

-

Cyclization: Add Ethyl Acetoacetate (1.3 g, 10 mmol) or a substituted 1,3-diketone.

-

Reflux: Heat to reflux (78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Workup: Evaporate solvent. Resuspend residue in water and extract with Dichloromethane.

-

Purification: Recrystallize from Ethanol/Water.

Result: Formation of the N-linked pyrazole with the 2-fluorine atom intact, ready for further functionalization (e.g.,

Module 3: Analytical Specifications & Quality Control

To ensure the integrity of the "Ortho-Fluorine" effect, rigorous QC is required to confirm no defluorination occurred.

| Parameter | Specification | Method | Rationale |

| Appearance | Off-white to pale beige solid | Visual | Oxidation leads to darkening (red/brown). |

| Assay | > 98.0% w/w | HPLC (C18, ACN/H2O) | High purity required for subsequent catalysis. |

| 19F-NMR | Singlet @ -70 to -80 ppm | NMR (DMSO-d6) | Confirms presence of Fluorine. Absence indicates hydrolysis. |

| Hydrazine Content | Positive | Silver Nitrate Test | Reduces Ag+ to metallic Ag (Black precipitate). |

Module 4: Safety & Handling (E-E-A-T)

Authoritative Safety Warning: Hydrazines are potent reducing agents and potential carcinogens. The fluorinated nature of this precursor adds a risk of Hydrogen Fluoride (HF) generation if subjected to strong acids at high temperatures (>150°C).

-

Containment: All weighing and transfers must occur inside a certified Chemical Fume Hood.

-

Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal.

-

Storage: Store as the Hydrochloride salt. The free base is prone to air oxidation (auto-oxidation) and should be used immediately upon generation.

References

-

Synthesis of Pyridyl Hydrazines

-

Agrochemical Applications (Pyrazole Herbicides)

-

Safety & Handling

-

Hydrazine Stability: "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." ACS Organic Process Research & Development. Link

-

Sources

- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. US3129263A - Preparation of hydrazine derivatives - Google Patents [patents.google.com]

- 6. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]

- 7. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: 2-Fluoro-3-hydrazinopyridine in Kinase Inhibitor Design

This Application Note and Protocol guide details the strategic use of 2-Fluoro-3-hydrazinopyridine in the design and synthesis of kinase inhibitors. This specific fluorinated heterocyclic building block is a critical precursor for generating 1-(pyridin-3-yl)pyrazole and [1,2,3]triazolo[4,5-b]pyridine scaffolds—two privileged structures that function as bioisosteres of ATP in the kinase hinge region.

Introduction: The Fluorine Advantage in Kinase Scaffolds

In modern kinase drug discovery, 2-Fluoro-3-hydrazinopyridine (CAS: 298558-86-2) has emerged as a high-value synthon. Its utility stems from the orthogonal reactivity of the C3-hydrazine moiety (a versatile nucleophile) and the C2-fluorine atom (an electrophilic handle for late-stage diversification or metabolic blocking).

Unlike non-fluorinated analogues, the C2-fluorine atom serves two critical roles in inhibitor design:

-

Metabolic Stability: It blocks the metabolically labile C2 position of the pyridine ring from oxidation by cytochrome P450 enzymes.

-

Electronic Modulation: The electronegativity of fluorine lowers the pKa of the pyridine nitrogen, modulating its hydrogen-bond acceptor capability in the kinase hinge region.

-

SNAr Handle: In specific synthetic routes, the fluorine can be displaced by nucleophiles (amines, alkoxides) after heterocycle formation, allowing for the rapid generation of libraries (SAR exploration).

Chemical Rationale & Structural Applications[1][2][3][4][5][6][7]

Application A: Synthesis of N-(Pyridin-3-yl)pyrazole Hinge Binders

The most common application is the condensation of 2-fluoro-3-hydrazinopyridine with 1,3-dielectrophiles (e.g., enaminones, 1,3-diketones) to form 1-(2-fluoropyridin-3-yl)pyrazoles . This scaffold mimics the adenine core of ATP and is widely used in inhibitors targeting p38 MAPK , BRAF , and VEGFR .

Application B: Synthesis of [1,2,3]Triazolo[4,5-b]pyridines (Purine Bioisosteres)

Through nitrosation or reaction with orthoesters, the hydrazine moiety can cyclize onto the pyridine ring (often requiring displacement of the fluorine or adjacent activation) to form fused bicyclic systems like [1,2,3]triazolo[4,5-b]pyridine .[1] These are potent bioisosteres of purines, often used in PIM-1 and CLK kinase inhibitors.

Experimental Protocol: Synthesis of a Model Pyrazole-Pyridine Kinase Inhibitor

Objective: Synthesis of 1-(2-fluoropyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazole (Key intermediate for BRAF/p38 inhibitors).

Materials Required[3][4][5][6][7][8][9][10][11][12][13]

-

Reagent A: 2-Fluoro-3-hydrazinopyridine (1.0 eq)

-

Reagent B: 4,4,4-Trifluorobutane-1,3-dione (1.1 eq) (or corresponding enaminone for regiocontrol)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (AcOH) (10 mol%)

-

Work-up: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

)

Step-by-Step Methodology

Step 1: Condensation Reaction

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-3-hydrazinopyridine (500 mg, 3.93 mmol) in absolute EtOH (10 mL).

-

Addition: Add 4,4,4-Trifluorobutane-1,3-dione (666 mg, 4.32 mmol) dropwise at room temperature.

-

Note: The reaction is initially exothermic.

-

-

Catalysis: Add glacial AcOH (24 µL, 0.4 mmol).

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 hours.

-

Monitoring: Monitor reaction progress by TLC (30% EtOAc in Hexanes) or LC-MS. The hydrazine starting material (

) should disappear, and the product mass (

-

Step 2: Work-up and Isolation

-

Evaporation: Cool the reaction mixture to room temperature and concentrate under reduced pressure (Rotavap) to remove ethanol.

-

Extraction: Redissolve the residue in EtOAc (20 mL) and wash with saturated

(2 x 10 mL) to neutralize acetic acid, followed by Brine (10 mL). -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate.

Step 3: Regioisomer Purification

-

Critical Insight: Reactions with unsymmetrical 1,3-diketones often yield a mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles).

-

Purification: Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc/Hexanes gradient). The 1-(2-fluoropyridin-3-yl) regioisomer is typically less polar due to internal dipole cancellation.

-

Validation: Confirm regiochemistry using NOESY NMR (interaction between Pyridine-H4 and Pyrazole-H5).

Data Summary Table: Typical Yields & Conditions

| Reaction Parameter | Condition A (Standard) | Condition B (Microwave) |

| Solvent | Ethanol | Ethanol/AcOH (10:1) |

| Temperature | 78°C (Reflux) | 120°C |

| Time | 4-6 Hours | 20 Minutes |

| Yield | 75-85% | 88-92% |

| Regioselectivity | 4:1 (Thermodynamic) | 3:1 (Kinetic) |

Visualization of Workflows

Diagram 1: Synthesis Pathway & Decision Tree

This diagram illustrates the divergent synthesis pathways available from 2-Fluoro-3-hydrazinopyridine.

Caption: Divergent synthetic routes from 2-Fluoro-3-hydrazinopyridine yielding two distinct kinase inhibitor scaffolds.

Diagram 2: Kinase Hinge Binding Mode

This diagram conceptualizes how the synthesized scaffold interacts with the kinase ATP-binding pocket.

Caption: Schematic of the bidentate hydrogen bonding interaction between the Pyridine-Pyrazole core and the kinase hinge region.

References

-

Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

-

Kinase Inhibitor Applications (PIM-1/TRK)

-

Fluorine in Medicinal Chemistry

-

Triazolopyridine Synthesis

Sources

- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jksus.org [jksus.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydrazino-3-(trifluoromethyl)pyridine Supplier China | High Purity | SDS, Price, COA & Applications [pipzine-chem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for 2-Fluoro-3-hydrazinopyridine Synthesis

Welcome to the technical support center for the synthesis of 2-Fluoro-3-hydrazinopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing this synthesis, with a particular focus on the critical role of solvent selection. Here, we will address common challenges and provide troubleshooting strategies to enhance your reaction yield, purity, and reproducibility.

Core Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) in Pyridine Systems

The synthesis of 2-Fluoro-3-hydrazinopyridine from 2,3-difluoropyridine and hydrazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, the electron-poor pyridine ring is attacked by the nucleophilic hydrazine, leading to the displacement of a fluoride ion.[1] The reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the remaining fluorine atom, which stabilize the negatively charged intermediate (Meisenheimer complex).[1][2]

The choice of solvent is paramount as it influences the reaction rate, selectivity, and ease of product isolation.[3] Solvents that can stabilize the charged Meisenheimer complex without strongly solvating the nucleophile tend to accelerate the reaction.[4][5]

Caption: General mechanism for the SNAr synthesis of 2-Fluoro-3-hydrazinopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-Fluoro-3-hydrazinopyridine?

The most direct precursor for this synthesis is 2,3-difluoropyridine. The reaction involves the selective substitution of the fluorine atom at the 3-position by hydrazine. Other related starting materials for similar hydrazinopyridine derivatives include 2-fluoro-3-chloropyridine or 2,3-dichloropyridine, though the reactivity and selectivity will differ.[6][7]

Q2: Why is solvent selection so critical in this synthesis?

Solvent selection is a critical parameter that can significantly impact the outcome of the SNAr reaction for several reasons:

-

Reaction Rate: Polar aprotic solvents can significantly accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate without overly solvating the hydrazine nucleophile.[3][5]

-

Selectivity: In cases where di-substitution is a potential side reaction, the solvent can influence the selectivity towards the desired mono-substituted product.[3]

-

Solubility: The solvent must be able to dissolve both the 2,3-difluoropyridine and hydrazine hydrate to ensure a homogeneous reaction mixture and efficient reaction.

-

Work-up and Isolation: The boiling point and solubility characteristics of the solvent will dictate the ease of product isolation, whether through precipitation, extraction, or crystallization.[6]

Q3: What are the most commonly used solvents, and what are their pros and cons?

A range of solvents can be employed for the synthesis of hydrazinopyridine derivatives. The optimal choice depends on the specific reaction conditions and desired outcome.

| Solvent Class | Examples | Pros | Cons |

| Polar Aprotic | DMF, DMSO, Acetonitrile | - High reaction rates[8] - Good solubility for reactants | - High boiling points can complicate removal - Can be difficult to remove all traces from the product |

| Alcohols | Ethanol, n-Butanol, Isopropanol | - Good solubility for hydrazine hydrate - Can facilitate product precipitation[6][9] - Generally lower cost and toxicity | - Can act as a nucleophile in some cases[3] - May lead to slower reaction rates compared to polar aprotic solvents |